molecular formula C7H11N3OS B2877888 methyl N-cyanomorpholine-4-carbimidothioate CAS No. 55843-68-0

methyl N-cyanomorpholine-4-carbimidothioate

Cat. No. B2877888
CAS RN: 55843-68-0
M. Wt: 185.25
InChI Key: STUDYASYNMISQR-CLFYSBASSA-N
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Description

Methyl N-cyanomorpholine-4-carbimidothioate is a chemical compound with the molecular formula C7H11N3OS . It has a molecular weight of 185.25 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of methyl N-cyanomorpholine-4-carbimidothioate involves the use of triethylamine in methanol for 24 hours at ambient temperature . The yield of this reaction is 56% . Please refer to the original source for detailed experimental methods .


Molecular Structure Analysis

The molecular structure of methyl N-cyanomorpholine-4-carbimidothioate is represented by the formula C7H11N3OS . The exact structure and other related details can be found in the original source .


Physical And Chemical Properties Analysis

The physical and chemical properties of methyl N-cyanomorpholine-4-carbimidothioate are not fully detailed in the sources. It is known that its molecular weight is 185.25 and its molecular formula is C7H11N3OS .

Scientific Research Applications

Synthesis of Imidazoles

Methyl N-cyanomorpholine-4-carbimidothioate: is utilized in the synthesis of N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines . This process involves the cyclization of activated methylene isocyanides in the presence of sodium hydride . Imidazoles are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitubercular, and antidepressant properties .

Development of Anticancer Agents

The compound plays a role in the development of anticancer agents. The imidazoles synthesized using methyl N-cyanomorpholine-4-carbimidothioate can exhibit anticancer activity, making it a valuable reagent in pharmaceutical research .

Antiviral Research

Imidazoles derived from this compound have shown antiviral activities. This makes methyl N-cyanomorpholine-4-carbimidothioate a key substance in the research for new antiviral drugs, especially in the context of emerging viral infections .

Analgesic and Anti-inflammatory Applications

The synthesized imidazoles also demonstrate analgesic and anti-inflammatory activities. Researchers can use methyl N-cyanomorpholine-4-carbimidothioate to explore new pain relief and anti-inflammatory medications .

Enzyme Inhibition Studies

This chemical is used in the study of enzyme inhibition, targeting enzymes like p38 MAP kinase, CYP26A1, and EGFR. These studies are crucial for understanding disease mechanisms and developing targeted therapies .

Receptor Agonist and Antagonist Development

The compound is instrumental in developing receptor agonists and antagonists, such as opioid and adrenergic receptor agonists, and leukotriene B4 receptor antagonists. This has implications for treating various conditions, from pain management to respiratory disorders .

properties

IUPAC Name

methyl N-cyanomorpholine-4-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUDYASYNMISQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-cyanomorpholine-4-carbimidothioate

Synthesis routes and methods

Procedure details

A 3 L round bottom flask equipped with a mechanical stirrer was charged with dimethyl cyanodithioimidocarbonate (200 g, 1368 mmol). The solid material was taken up in Ethanol (2279 ml) and stirred until completely dissolved. Morpholine (119 ml, 1368 mmol) was then added to the flask by graduated cylinder and the mechanical stirrer set to a vigorous rate for overnight stirring of the resulting mixture at room temperature. The resulting white precipitate was collected and dried via suction filtration overnight to afford pure white solid methyl N-cyano-4-morpholinecarbimidothioate (212.5 g, 1147 mmol, 84% yield) as a white solid (1H NMR (400 MHz, DMSO-d6) δ ppm 2.70 (s, 3H) 3.61-3.66 (m, 4H) 3.74-3.79 (m, 4H)).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step Two
Quantity
2279 mL
Type
solvent
Reaction Step Three

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